N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS No.: 1049375-40-7
Cat. No.: VC4164965
Molecular Formula: C19H23FN4O2S
Molecular Weight: 390.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049375-40-7 |
|---|---|
| Molecular Formula | C19H23FN4O2S |
| Molecular Weight | 390.48 |
| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H23FN4O2S/c20-16-5-1-2-6-17(16)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-15-4-3-13-27-15/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) |
| Standard InChI Key | ILXHCJPSFXJHKU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3F |
Introduction
Synthesis
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would likely involve multiple steps, including the formation of the piperazine ring, introduction of the 2-fluorophenyl group, synthesis of the thiophen-2-ylmethyl moiety, and finally, the coupling of these components to form the oxalamide linkage. Strong bases and coupling reagents are typically used in such syntheses.
Biological Activity
Compounds with similar structures, such as those containing piperazine and oxalamide moieties, have shown potential biological activities, particularly in modulating neurotransmitter systems. These compounds may interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating neurological disorders like anxiety and depression.
Research Findings
While specific research findings on N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide are not available, related compounds have demonstrated promising biological activities. For instance, compounds with piperazine and oxalamide groups have been investigated for their effects on neurotransmitter systems.
| Compound Type | Biological Activity | Potential Therapeutic Use |
|---|---|---|
| Piperazine-Oxalamide Derivatives | Neurotransmitter modulation | Anxiety, Depression |
| Thiophene-Containing Compounds | Antimicrobial, anticancer | Infections, Cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume